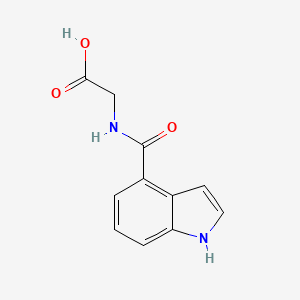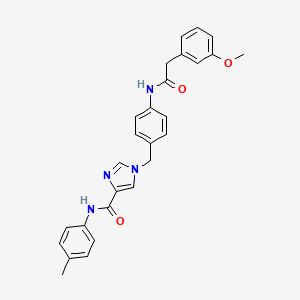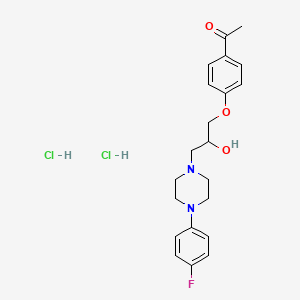
5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride is a chemical compound with the CAS No. 2260933-18-2 . It is used for pharmaceutical testing and is offered by various suppliers for research purposes .
Synthesis Analysis
Unfortunately, specific information about the synthesis of 5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride was not found in the available resources .Chemical Reactions Analysis
Specific information about the chemical reactions involving 5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride was not found in the available resources .Applications De Recherche Scientifique
Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids, such as those related to "5-Tert-butylpiperidine-2-carboxylic acid; hydrochloride," play a crucial role in biocatalyst inhibition and microbial engineering. They are key intermediates and products in microbial fermentation processes used for producing biorenewable chemicals. The understanding of their inhibition mechanisms on microbes like Escherichia coli and Saccharomyces cerevisiae aids in developing metabolic engineering strategies for enhanced microbial tolerance and industrial performance (Jarboe et al., 2013).
Antimicrobial and Antioxidant Properties
Carboxylic acid derivatives exhibit antimicrobial and antioxidant properties, making them valuable in food preservation and as nutraceuticals for managing metabolic syndrome. Studies on chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, have demonstrated its effectiveness in these areas, suggesting that structurally related compounds like "5-Tert-butylpiperidine-2-carboxylic acid; hydrochloride" may also possess similar beneficial properties (Santana-Gálvez et al., 2017).
Environmental Fate and Behavior
Understanding the environmental fate and behavior of carboxylic acids and their esters is critical for assessing their ecological impact. Studies on parabens, esters of para-hydroxybenzoic acid, have provided insights into their biodegradability, ubiquity in surface waters and sediments, and potential as weak endocrine disruptors. This research underscores the importance of evaluating similar properties for "5-Tert-butylpiperidine-2-carboxylic acid; hydrochloride" (Haman et al., 2015).
Material Science and Polymer Chemistry
Carboxylic acids serve as precursors for various materials, including polymers and functional materials. The conversion of biomass to furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its subsequent transformation into valuable chemicals and materials, highlights the potential of "5-Tert-butylpiperidine-2-carboxylic acid; hydrochloride" in synthesizing new polymers and materials for sustainable development (Chernyshev et al., 2017).
Corrosion Inhibition
Organic acids, including their derivatives, have applications in corrosion inhibition, particularly in the oil and gas industry. Their ability to act as less corrosive alternatives to traditional acids for acidizing operations indicates the potential utility of "5-Tert-butylpiperidine-2-carboxylic acid; hydrochloride" in similar applications (Alhamad et al., 2020).
Mécanisme D'action
Safety and Hazards
The safety information available indicates that 5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride may cause skin irritation, serious eye damage, and respiratory irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Orientations Futures
Propriétés
IUPAC Name |
5-tert-butylpiperidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-8(9(12)13)11-6-7;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLROSUOYOEPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(NC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2996877.png)
![5-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2996878.png)

![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)
![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2996887.png)
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2996888.png)


![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2996892.png)
